molecular formula C15H12F3NO5S B596590 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate CAS No. 1356110-41-2

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B596590
CAS No.: 1356110-41-2
M. Wt: 375.318
InChI Key: DWCODJDNFNZIGP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is a chemical compound known for its unique structure and reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various functionalized compounds. The presence of trifluoromethyl and nitrophenyl groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.

    Reduction: The major product is the corresponding aniline derivative.

    Oxidation: The major product is trifluoroacetic acid.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate involves its reactivity as an electrophile. The trifluoromethyl and nitrophenyl groups enhance its electrophilic character, making it susceptible to nucleophilic attack. The sulfonate group acts as a leaving group, facilitating various substitution reactions. The compound can also interact with biological targets, such as enzymes and receptors, through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl 4-methylbenzenesulfonate: Similar structure but lacks the nitrophenyl group.

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Similar structure but lacks the sulfonate group.

    4-Nitrobenzyl 4-methylbenzenesulfonate: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate is unique due to the combination of trifluoromethyl, nitrophenyl, and sulfonate groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various scientific applications .

Biological Activity

2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate (CAS: 1356110-41-2) is a synthetic compound notable for its trifluoromethyl and nitrophenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzyme classes and modulating cellular pathways.

  • Molecular Formula : C15H12F3NO5S
  • Molecular Weight : 375.32 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can increase the potency of the compound against certain enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression. The introduction of fluorine atoms has been shown to enhance the potency of HDAC inhibitors significantly. For instance, fluorinated derivatives have demonstrated improved inhibition profiles compared to their non-fluorinated counterparts .

Biological Activity Data

Biological Activity IC50 (µM) Cell Line Tested Reference
HDAC Inhibition0.88DU145 (Prostate)
Cytotoxicity1.51Hep-G2 (Liver)
Selectivity18.38Normal Intestinal Epithelial Cells

Case Studies and Research Findings

  • HDAC Inhibition Study : A study explored the efficacy of fluorinated compounds against HDACs, revealing that the trifluoromethyl substitution significantly increased potency in various cancer cell lines. The compound exhibited an IC50 value of 0.88 µM against DU145 prostate cancer cells, indicating strong inhibitory activity .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on Hep-G2 liver cancer cells, where the tested compound showed an IC50 value of 1.51 µM, suggesting it could serve as a promising candidate for further development in cancer therapeutics .
  • Selectivity Profile : The selectivity of the compound was evaluated against normal intestinal epithelial cells, demonstrating a markedly higher IC50 value (18.38 µM), which indicates a potential for reduced toxicity in normal tissues while effectively targeting cancer cells .

Properties

IUPAC Name

[2,2,2-trifluoro-1-(4-nitrophenyl)ethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5S/c1-10-2-8-13(9-3-10)25(22,23)24-14(15(16,17)18)11-4-6-12(7-5-11)19(20)21/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCODJDNFNZIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856819
Record name 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-41-2
Record name 2,2,2-Trifluoro-1-(4-nitrophenyl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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